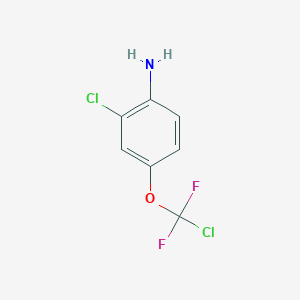
4-(Difluoromethoxy)benzotrichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)benzotrichloride is a chemical compound with the molecular formula C8H5Cl3F2O and a molecular weight of 261.5 g/mol. It is commonly used in various scientific experiments due to its unique physical and chemical properties.
Preparation Methods
The synthesis of 4-(Difluoromethoxy)benzotrichloride can be achieved through several methods. One common synthetic route involves the difluoromethylation of phenols. For example, 1-(3-chloro-4-hydroxyphenyl)ethan-1-one can be reacted with cesium carbonate and sodium 2-chloro-2,2-difluoroacetate in dry DMF under nitrogen atmosphere . The reaction mixture is then heated to 120°C for 2 hours, followed by extraction and purification steps .
Chemical Reactions Analysis
4-(Difluoromethoxy)benzotrichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trichloromethyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include cesium carbonate, sodium 2-chloro-2,2-difluoroacetate, and dry DMF.
Scientific Research Applications
4-(Difluoromethoxy)benzotrichloride is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: The compound has been studied for its potential therapeutic effects, such as its inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation and pulmonary fibrosis.
Industry: It is employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)benzotrichloride involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit the expression of proteins such as α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin . This is achieved through the reduction of Smad2/3 phosphorylation levels .
Comparison with Similar Compounds
4-(Difluoromethoxy)benzotrichloride can be compared with other similar compounds, such as:
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: This compound also exhibits inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation.
Roflumilast: Synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde, roflumilast is used for the treatment of chronic obstructive pulmonary disease (COPD) and other respiratory conditions.
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
1-(difluoromethoxy)-4-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F2O/c9-8(10,11)5-1-3-6(4-2-5)14-7(12)13/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDJEKYLRFQOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)(Cl)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,2-Trifluoro-N-[2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B6311158.png)




![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)

![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)




![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)
![benzyl-[(1S)-1-phenylethyl]azanium;(1R,2R)-2-fluorocyclopropane-1-carboxylate](/img/structure/B6311257.png)
